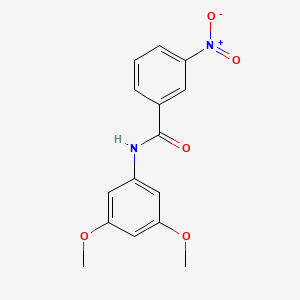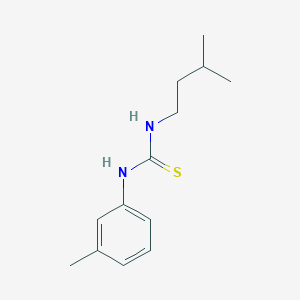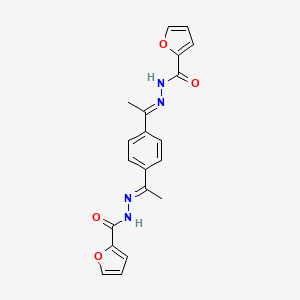
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(2-furohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(2-furohydrazide), commonly known as PEF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PEF is a furohydrazide derivative that has been synthesized by various methods and has shown promising results in various biomedical applications.
Wirkmechanismus
The mechanism of action of PEF is not fully understood. However, it has been reported to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. PEF has also been shown to inhibit the activity of bacterial enzymes, leading to bacterial cell death.
Biochemical and Physiological Effects:
PEF has been reported to have minimal toxicity and side effects in vitro and in vivo. In animal studies, PEF has been shown to possess anti-inflammatory properties and reduce the levels of pro-inflammatory cytokines. Furthermore, PEF has been reported to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
PEF is a relatively stable compound that can be easily synthesized in high yields. Furthermore, PEF has been reported to have minimal toxicity and side effects, making it an attractive candidate for further research. However, the mechanism of action of PEF is not fully understood, and further studies are needed to elucidate its biological activity.
Zukünftige Richtungen
There are several future directions for the research of PEF. One potential direction is to investigate the potential of PEF in the treatment of viral infections, including COVID-19. Another direction is to study the potential of PEF in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, the development of PEF derivatives with improved biological activity and specificity is an area of potential research.
Synthesemethoden
PEF can be synthesized using various methods, including the reaction of 1,4-phenylenediamine with ethyl acetoacetate, followed by the reaction with furoic acid hydrazide. Another method involves the reaction of 1,4-phenylenediamine with ethyl acetoacetate, followed by the reaction with furoic acid hydrazide in the presence of acetic anhydride. Both methods have been reported to produce high yields of PEF.
Wissenschaftliche Forschungsanwendungen
PEF has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. PEF has also been reported to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Furthermore, PEF has shown promising results in the treatment of bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
N-[(E)-1-[4-[(E)-N-(furan-2-carbonylamino)-C-methylcarbonimidoyl]phenyl]ethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13(21-23-19(25)17-5-3-11-27-17)15-7-9-16(10-8-15)14(2)22-24-20(26)18-6-4-12-28-18/h3-12H,1-2H3,(H,23,25)(H,24,26)/b21-13+,22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMXSPIJOVDSA-JFMUQQRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)C(=NNC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)/C(=N/NC(=O)C3=CC=CO3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N''-[benzene-1,4-diyldi(1E)eth-1-yl-1-ylidene]difuran-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)


![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
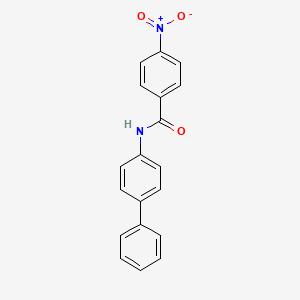

![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)
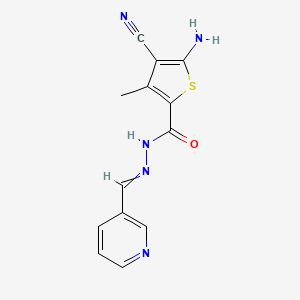
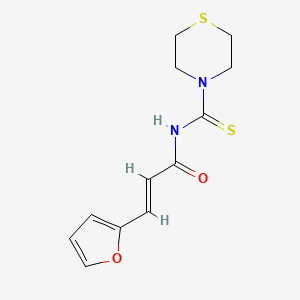

![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
